Barium tungstate

Vue d'ensemble

Description

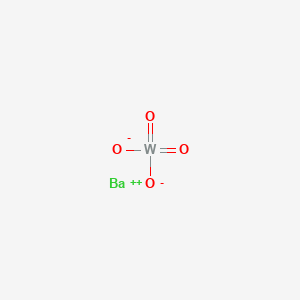

Barium tungstate is an inorganic chemical compound of barium and the tungstate anion . It is a white solid that forms tetragonal crystals similar to scheelite, CaWO4 . It exhibits remarkable optical and radiation detection properties, making it ideal for use in scintillation detectors for medical imaging and security screening .

Synthesis Analysis

Barium tungstate can be synthesized by thermal treatment of a stoichiometric mixture of reagents at 600°C for 40–50 minutes, followed by leaching and isolation of barium tungstate . It can also be obtained from the precipitation reaction between barium nitrate and ammonium paratungstate or sodium tungstate .Molecular Structure Analysis

At normal conditions, Barium tungstate forms tetragonal crystals similar to scheelite, CaWO4 . Under pressures above 7 GPa, the compound undergoes transformation to a monoclinic structure similar to fergusonite, YNbO4 .Chemical Reactions Analysis

The synthesis of Barium tungstate involves the reaction between barium nitrate and sodium tungstate in eutectic melts . The processes associated with the synthesis of barium tungstate are characterized by significant negative Gibbs energy .Physical And Chemical Properties Analysis

Barium tungstate has a molar mass of 385.16 g/mol and appears as a white solid . It has a density of 5.04 g/cm³ . It is insoluble in water . The magnetic properties of as-prepared BaWO4 nanoparticles were also investigated with a vibrating sample magnetometer .Applications De Recherche Scientifique

1. Frequency Shifter in Laser Technology

- Application Summary : Barium tungstate can be used as a frequency shifter in laser technology . This involves changing the frequency of the laser light to match the requirements of specific applications.

2. X-ray Photography

- Application Summary : Barium tungstate has uses in X-ray photography . It can be used as a contrast agent to improve the quality of X-ray images.

3. Pigment Production

- Application Summary : Barium tungstate can be used as a pigment . It can provide a range of colors depending on its formulation and can be used in various applications, including paints and coatings.

4. Photocatalyst

- Application Summary : Barium tungstate is a photocatalyst . It can accelerate chemical reactions when exposed to light.

5. Synthesis of Nanocrystalline Barium Tungstate

- Application Summary : Barium tungstate nanoparticles can be synthesized via a sonochemical route . These nanoparticles can have various applications, including in electronics and materials science.

- Methods of Application : The synthesis involves the reaction between barium salt and sodium tungstate in water, under ultrasonic irradiation . The resulting barium tungstate nanoparticles can then be used in various applications.

6. Microwave Dielectric Ceramics

- Application Summary : Barium tungstate can be used in the production of microwave dielectric ceramics . These materials have various applications, including in telecommunications and radar technology.

7. Synthesis in Melts of the System

- Application Summary : Barium tungstate can be synthesized in melts of the system (Li2WO4–Na2WO4)eut–Ba(NO3)2 . This method is characterized by high productivity and the yield of the target product in the nanocrystalline state .

- Methods of Application : The synthesis involves thermal treatment of a stoichiometric mixture of reagents at 600°C (accuracy ±10°C) for 40–50 min, followed by leaching and isolation of barium tungstate .

- Results or Outcomes : The preparation was identified by the methods of chemical and X-ray analysis, and dispersion was determined by electron microscopy .

8. Surfactant-Free Route Synthesis

- Application Summary : Barium tungstate nanoparticles can be prepared via a new simple surfactant-free route . This method is free from any surfactant and organic solvents .

- Methods of Application : The synthesis involves the reaction between barium salt and Na2WO4·2H2O in water .

- Results or Outcomes : The structural, morphological and optical properties of as-obtained products were characterized by techniques such as XRD, EDS, SEM, and UV–visible .

9. Luminescence Properties

- Application Summary : Barium tungstate has luminescent properties . It can emit light when excited by an external source.

10. Anti-Counterfeiting

- Application Summary : Barium tungstate can be used in the production of up-conversion phosphor applied in temperature sensing and anti-counterfeiting .

11. Oxygen Carrier Material for Syngas Production

- Application Summary : Barium tungstate can be used as an oxygen carrier material for syngas production . Syngas, or synthesis gas, is a fuel gas mixture consisting primarily of hydrogen, carbon monoxide, and very often some carbon dioxide.

12. Photovoltaic Electrochemical Cell

- Application Summary : Barium tungstate can be used in photovoltaic electrochemical cells . These are devices that convert light energy into electrical energy.

13. Luminescent and Photoluminescent Properties

- Application Summary : Barium tungstate has luminescent and photoluminescent properties . It can emit light when excited by an external source, which makes it useful in a variety of applications.

14. High Peak Light Scattering Cross Section

Safety And Hazards

Barium tungstate is classified as having acute toxicity - Category 4, for both oral intake and inhalation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Orientations Futures

Barium tungstate nanoparticles have potential applications in fabricating other metal tungstates . It has been used in various applications such as pigment additives, oxygen carrier material for syngas production, microwave dielectric ceramics, and photovoltaic electrochemical cells . The wide scope of research carried out in many countries on the study of the optical properties of barium tungstate indicates its potential for future applications .

Propriétés

IUPAC Name |

barium(2+);dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVUFMOBDBTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaWO4, BaO4W | |

| Record name | barium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_tungstate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium tungstate | |

CAS RN |

7787-42-0 | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium wolframate not of a kind used as a luminophore | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.